molecular formula C9H5FO B1604053 2-Ethynyl-4-fluorobenzaldehyde CAS No. 749874-24-6

2-Ethynyl-4-fluorobenzaldehyde

Cat. No. B1604053
M. Wt: 148.13 g/mol
InChI Key: KOLCSYHIVUAGEF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluorobenzaldehyde is a chemical compound with the molecular formula C9H5FO . It has a molecular weight of 148.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-4-fluorobenzaldehyde is 1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynyl-4-fluorobenzaldehyde are not detailed in the searched resources, fluorobenzaldehydes can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction .


Physical And Chemical Properties Analysis

2-Ethynyl-4-fluorobenzaldehyde is a solid compound . It should be stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis Methods

  • 2-Ethynyl-4-fluorobenzaldehyde can be synthesized from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether. This method is useful for preparing several fluorobenzaldehyde derivatives with good yields (Yoshida & Kimura, 1988).

Chemical Derivatives and Applications

  • Thiazolidin-4-one derivatives, prepared using 4-fluorobenzaldehyde, exhibit promising antioxidant activity. This suggests potential applications in developing antioxidant agents (El Nezhawy et al., 2009).
  • Schiff bases derived from 4-fluorobenzaldehyde have been studied for their structure and vibrational properties, indicating applications in material science and molecular design (Ruan Min, 2008).

Molecular and Spectroscopic Studies

  • The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde has been confirmed through theoretical and spectroscopic methods, highlighting its significance in understanding molecular interactions (Ribeiro-Claro et al., 2002).
  • The molecular structure of gaseous 4-fluorobenzaldehyde has been determined using gas electron diffraction and microwave spectroscopy, which is crucial for molecular characterization and understanding physical properties (Samdal et al., 1997).

Biological Activities and Applications

  • Certain compounds synthesized from 4-fluorobenzaldehyde have been evaluated for their antifungal and antimicrobial activities, indicating potential pharmaceutical applications (Kumar et al., 2016).
  • 4-Fluorobenzaldehyde derivatives have also shown anticancer activity, suggesting their relevance in cancer research and drug development (Ruan et al., 2009).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCSYHIVUAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647331
Record name 2-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-fluorobenzaldehyde

CAS RN

749874-24-6
Record name 2-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CHN Lai - 2018 - theses.lib.polyu.edu.hk
Bioconjugation is an enabling technology for studies of fundamental biological events through selective modification and labeling of biomolecules that is of great application potential in …
Number of citations: 2 theses.lib.polyu.edu.hk
Y Tokimizu, Y Ohta, H Chiba, S Oishi, N Fujii, H Ohno - Tetrahedron, 2011 - Elsevier
… By a procedure identical with that described for the preparation of 1a, 2-ethynyl-4-fluorobenzaldehyde (12b) (100 mg, 0.68 mmol) was converted to 1b (169 mg, 83%) by the reaction …
Number of citations: 36 www.sciencedirect.com
Y Ohta, Y Ohta - … -Catalyzed Multi-Component Reactions: Synthesis of …, 2011 - Springer
… The use of 2-ethynyl-4-fluorobenzaldehyde 1b in the presence of CuI (10 mol%) gave the desired 3-(aminomethyl)-6-fluoroisoquinoline derivative 7 in high yield (83%, entry 1). …
Number of citations: 20 link.springer.com
N Angello - 2018 - scholarworks.wm.edu
We report the concise synthesis of several tricyclic 2-pyridones via a one pot sequence involving an aldol condensation, alkene isomerization, intramolecular Diels-Alder cycloaddition, …
Number of citations: 1 scholarworks.wm.edu

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